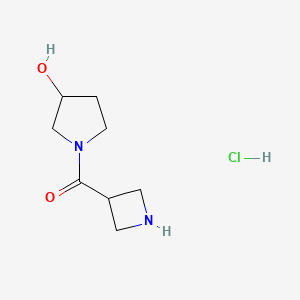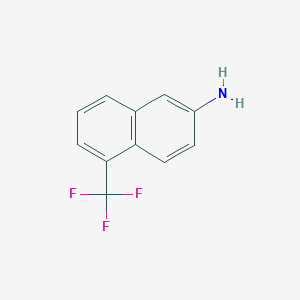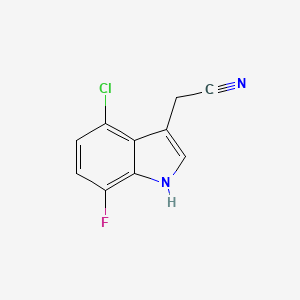
1-(Azetidine-3-carbonyl)pyrrolidin-3-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azetidine-3-carbonyl)pyrrolidin-3-ol hydrochloride is a compound that features both azetidine and pyrrolidine rings. Azetidines are four-membered nitrogen-containing heterocycles, while pyrrolidines are five-membered nitrogen-containing heterocycles.
Preparation Methods
The synthesis of 1-(Azetidine-3-carbonyl)pyrrolidin-3-ol hydrochloride involves the construction of both the azetidine and pyrrolidine rings. . This reaction is efficient for creating functionalized azetidines. The pyrrolidine ring can be synthesized through various methods, including ring construction from cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .
Chemical Reactions Analysis
1-(Azetidine-3-carbonyl)pyrrolidin-3-ol hydrochloride undergoes several types of chemical reactions due to the presence of both azetidine and pyrrolidine rings. These reactions include:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
1-(Azetidine-3-carbonyl)pyrrolidin-3-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Azetidine-3-carbonyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The azetidine and pyrrolidine rings contribute to the compound’s ability to bind to proteins and enzymes, affecting their activity. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1-(Azetidine-3-carbonyl)pyrrolidin-3-ol hydrochloride can be compared to other similar compounds, such as:
Azetidine-2-one: Another azetidine derivative with different functional groups.
Pyrrolidine-2,5-dione: A pyrrolidine derivative with distinct chemical properties.
These comparisons highlight the unique combination of azetidine and pyrrolidine rings in this compound, which contributes to its distinct chemical and biological properties.
Properties
CAS No. |
2227205-27-6 |
|---|---|
Molecular Formula |
C8H15ClN2O2 |
Molecular Weight |
206.67 g/mol |
IUPAC Name |
azetidin-3-yl-(3-hydroxypyrrolidin-1-yl)methanone;hydrochloride |
InChI |
InChI=1S/C8H14N2O2.ClH/c11-7-1-2-10(5-7)8(12)6-3-9-4-6;/h6-7,9,11H,1-5H2;1H |
InChI Key |
BCYCATSJTJWESO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)C(=O)C2CNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,4,9-Trimethylindeno[2,1-B]pyran](/img/structure/B11894618.png)
![3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-6-amine dihydrochloride](/img/structure/B11894623.png)

![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11894645.png)


![2,4-dichloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine](/img/structure/B11894656.png)





